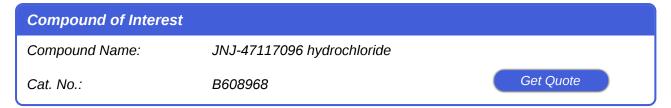


Application Notes and Protocols: JNJ-47117096 Hydrochloride in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in oncogenesis.[1] It also demonstrates effective inhibition of the FMS-like tyrosine kinase 3 (Flt3).[1][2] The mechanism of action for JNJ-47117096 involves the inhibition of MELK, which leads to stalled replication forks and DNA double-strand breaks.[2] This subsequently activates the ATM-mediated DNA-damage response, resulting in cell cycle arrest and a senescent phenotype.[2] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo anti-tumor efficacy of JNJ-47117096 hydrochloride using xenograft mouse models.

Preclinical In Vivo Efficacy in Xenograft Models

Note: Specific quantitative data from in vivo xenograft studies for **JNJ-47117096 hydrochloride** is not publicly available. The following tables present a hypothetical data structure for illustrative purposes, based on typical outcomes for potent kinase inhibitors in similar preclinical models.

Table 1: In Vivo Efficacy of **JNJ-47117096 Hydrochloride** in a Breast Cancer Xenograft Model (MCF-7)



Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	-	Daily, p.o.	1500 ± 250	-
JNJ-47117096 HCl	10	Daily, p.o.	850 ± 180	43%
JNJ-47117096 HCl	30	Daily, p.o.	450 ± 120	70%
JNJ-47117096 HCI	60	Daily, p.o.	250 ± 90	83%

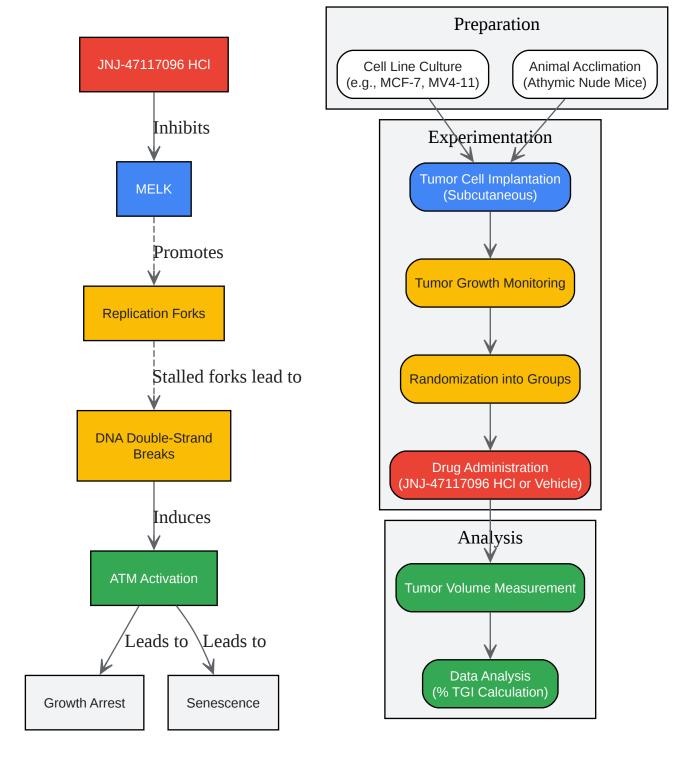
Table 2: In Vivo Efficacy of **JNJ-47117096 Hydrochloride** in a Leukemia Xenograft Model (MV4-11)

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm³) at Day 28	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	-	Daily, i.p.	2000 ± 300	-
JNJ-47117096 HCl	15	Daily, i.p.	900 ± 210	55%
JNJ-47117096 HCl	45	Daily, i.p.	300 ± 110	85%

Signaling Pathway

The inhibitory action of **JNJ-47117096 hydrochloride** primarily targets the MELK signaling pathway, which is crucial for cell cycle progression and proliferation.





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